Methyl alpha-D-mannopyranoside

Overview

Description

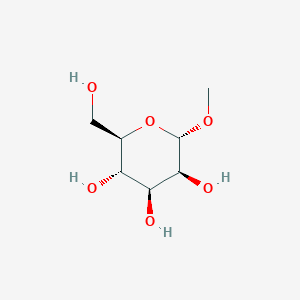

Methyl alpha-D-mannopyranoside is an organic compound belonging to the class of o-glycosyl compounds. It is a methylated derivative of mannose, a type of sugar. This compound is known for its role as a competitive inhibitor of mannose binding by Escherichia coli, making it significant in microbiological studies .

Mechanism of Action

Target of Action

Methyl alpha-D-mannopyranoside primarily targets the Mannose-binding protein C in humans . This protein plays a crucial role in the immune response by recognizing and binding to specific sugars on the surface of pathogens and apoptotic cells, which triggers the body’s immune response .

Mode of Action

this compound acts as a competitor inhibitor of the binding of mannose by Escherichia coli . It mimics the structure of mannose, thereby blocking the binding sites on the bacteria, preventing them from attaching to host cells and causing infection .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the prevention of bacterial adhesion, specifically Escherichia coli, to host cells . This can help to prevent the onset of bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the pH of the environment, as changes in pH can influence the compound’s stability and its ability to bind to its target . Furthermore, it should be stored in a cool, well-ventilated place to prevent it from degradation .

Biochemical Analysis

Biochemical Properties

Methyl alpha-D-mannopyranoside is a competitor inhibitor of the binding of mannose by Escherichia coli . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and the overall biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Methyl alpha-D-mannopyranoside can be synthesized through the esterification of hydrocarbons with methanol under acidic or basic conditions, followed by dehydration and crystallization . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Methyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

Methyl alpha-D-mannopyranoside has diverse applications in scientific research:

Comparison with Similar Compounds

Methyl alpha-D-mannopyranoside is unique compared to other similar compounds due to its specific inhibitory action on mannose binding. Similar compounds include:

Methyl alpha-D-glucopyranoside: Another methylated sugar derivative but with glucose instead of mannose.

Methyl alpha-D-galactopyranoside: A similar compound with galactose as the sugar component.

Methyl beta-D-glucopyranoside: A beta-anomer of methylated glucose.

These compounds share structural similarities but differ in their specific sugar components and biological activities.

Properties

IUPAC Name |

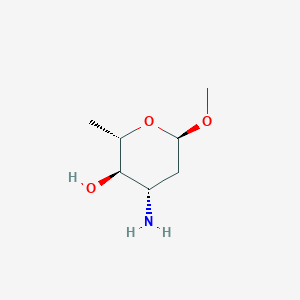

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-VEIUFWFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897266 | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly gray odorless powder; [Acros Organics MSDS] | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-04-9, 25281-48-5 | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-D-mannoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methyl α-D-Mannopyranoside (MeαManp) acts as a competitive inhibitor of Concanavalin A (Con A), a lectin that specifically binds to mannose-containing carbohydrates. [, , , , , , , , , ] MeαManp occupies Con A's carbohydrate-binding site, preventing it from interacting with its natural ligands. This interaction has been extensively studied using various techniques, including X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry. [, , , , , ]

A:

- 1H NMR: Provides detailed information about the hydrogen atoms' environment in the molecule. [, ]

- 13C NMR: Offers insights into the carbon skeleton of the compound, helping determine its structure and conformation. [, , ]

- IR Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrations. []

- X-ray Crystallography: Provides a three-dimensional structure of the molecule, including bond lengths and angles. [, ]

A: MeαManp exhibits stability under various conditions, making it suitable for different applications. [] It has been successfully used in lyophilized formulations of recombinant human growth hormone to prevent protein aggregation, highlighting its compatibility with biomolecules. [] Furthermore, MeαManp can be incorporated into microcapsules without compromising their integrity. [] Its stability and compatibility make it a valuable tool in pharmaceutical and biotechnological applications.

ANone: MeαManp itself is not known to possess catalytic properties. Its primary role in research is as a ligand for mannose-binding proteins, particularly Con A. By competitively inhibiting Con A, MeαManp serves as a valuable tool for studying:

- Carbohydrate-protein interactions: Understanding the binding mechanisms and specificities of lectins like Con A. [, , , , , ]

- Biological processes involving mannose recognition: Investigating processes like cell adhesion, signaling, and immune responses mediated by mannose-binding proteins. [, , , , , ]

ANone: Computational methods have been employed to gain deeper insights into MeαManp's interactions with Con A and other potential targets:

- Molecular docking: Predicting the binding modes and affinities of MeαManp and its derivatives to Con A, enabling the exploration of structure-activity relationships. [, ]

- QSAR (Quantitative Structure-Activity Relationship) models: Developing models to predict the biological activity of MeαManp derivatives based on their structural features, facilitating the design of novel ligands with improved properties. []

A: Research indicates that modifications to the MeαManp structure can significantly impact its binding affinity and selectivity for Con A. [, , , ]

- Derivatization of hydroxyl groups: Introducing various substituents at the C-2, C-3, C-4, and/or C-6 positions can alter binding affinity. For instance, methylation of specific hydroxyl groups can enhance or diminish binding depending on the position. [, , ]

- Glycosidic linkage modifications: Changing the configuration of the glycosidic linkage (α or β) or introducing additional sugar units can influence binding strength and selectivity. [, , , ]

- Spacer arm length and flexibility: For multivalent ligands incorporating multiple MeαManp units, the length and flexibility of the spacer arm can impact the avidity and selectivity of binding to Con A. []

A: MeαManp demonstrates good stability in various formulations, including lyophilized powders. [] Its ability to remain amorphous in the solid state contributes to its effectiveness as a stabilizer for protein formulations, as seen with recombinant human growth hormone. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.